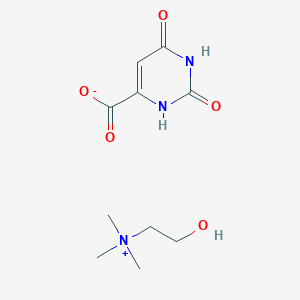![molecular formula C17H17NO2 B3061068 (6aS)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol CAS No. 39478-62-1](/img/structure/B3061068.png)
(6aS)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
Descripción general
Descripción
La S-Apomorfina es un agonista de la dopamina no ergolina que ha sido ampliamente estudiado por sus propiedades farmacológicas. Es un compuesto quiral con dos enantiómeros: (−) y (+)-apomorfina. La actividad farmacológica reside en el isómero levorrotatorio 6aR. La S-Apomorfina es conocida por su uso en el tratamiento de la hipomovilidad asociada con la enfermedad de Parkinson avanzada y ha sido investigada para diversas otras aplicaciones médicas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La S-Apomorfina se puede sintetizar mediante varios métodos. Un método común implica la descomposición de la morfina utilizando ácido concentrado. Este proceso produce apomorfina, que luego se puede separar en sus enantiómeros. La síntesis normalmente implica hervir la morfina con ácido clorhídrico concentrado .
Métodos de producción industrial
La producción industrial de S-Apomorfina a menudo implica la síntesis a gran escala utilizando métodos similares a los utilizados en entornos de laboratorio. El proceso está optimizado para obtener rendimientos y pureza más altos, asegurando que el producto final cumpla con los estándares farmacéuticos. La infusión subcutánea continua de apomorfina es uno de los métodos utilizados para su administración en entornos clínicos .
Análisis De Reacciones Químicas
Tipos de reacciones
La S-Apomorfina experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para su metabolismo y actividad farmacológica.
Reactivos y condiciones comunes
Oxidación: La S-Apomorfina se puede oxidar utilizando reactivos como permanganato de potasio o peróxido de hidrógeno en condiciones ácidas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando reactivos como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución a menudo implican nucleófilos como haluros o aminas en condiciones básicas.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios metabolitos que se procesan aún más en el cuerpo. Estos metabolitos juegan un papel en los efectos farmacológicos del compuesto .
Aplicaciones Científicas De Investigación
La S-Apomorfina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar los agonistas de la dopamina y sus interacciones con los receptores.
Biología: La investigación sobre la S-Apomorfina ayuda a comprender el sistema dopaminérgico y su papel en diversos procesos biológicos.
Medicina: La S-Apomorfina se utiliza principalmente en el tratamiento de la enfermedad de Parkinson.
Mecanismo De Acción
La S-Apomorfina ejerce sus efectos actuando como un agonista de la dopamina no ergolina con alta afinidad de unión a los receptores de dopamina D2, D3 y D5. Estimula regiones del cerebro involucradas en el control motor, particularmente el caudado-putamen. Esta estimulación ayuda a aliviar los síntomas de hipomovilidad en la enfermedad de Parkinson. Además, la S-Apomorfina actúa como un antagonista de los receptores 5-HT2 y α-adrenérgicos .
Comparación Con Compuestos Similares
Compuestos similares
Dopamina: La S-Apomorfina tiene una estructura de catecol similar a la de la dopamina, pero es más estable y tiene una duración de acción más prolongada.
Levodopa: A diferencia de la levodopa, que es un precursor de la dopamina, la S-Apomorfina estimula directamente los receptores de dopamina.
Singularidad
La singularidad de la S-Apomorfina radica en su capacidad para actuar sobre múltiples receptores de dopamina y su rápida aparición de acción. Esto la hace particularmente eficaz para tratar episodios agudos de hipomovilidad en la enfermedad de Parkinson. Su estructura no ergolina también reduce el riesgo de ciertos efectos secundarios asociados con los derivados de la ergolina .
Propiedades
IUPAC Name |
(6aS)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12/h2-6,13,19-20H,7-9H2,1H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWNQDUVQKEIOC-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=C3[C@@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40192615 | |
| Record name | 4H-Dibenzo(de,g)quinoline-10,11-diol, 5,6,6a,7-tetrahydro-6-methyl-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40192615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39478-62-1 | |
| Record name | S-Apomorphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039478621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Apomorphine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16927 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4H-Dibenzo(de,g)quinoline-10,11-diol, 5,6,6a,7-tetrahydro-6-methyl-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40192615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | APOMORPHINE, S- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH812IV7LI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


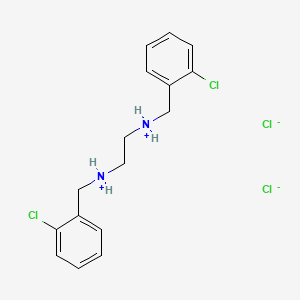

![7-Chlorobicyclo[3.2.0]hept-2-en-6-one](/img/structure/B3060988.png)
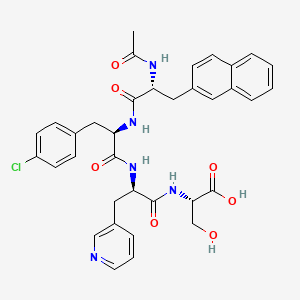
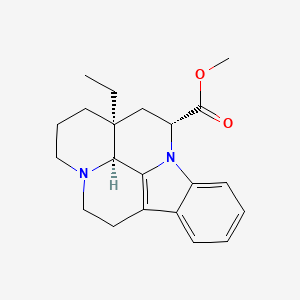

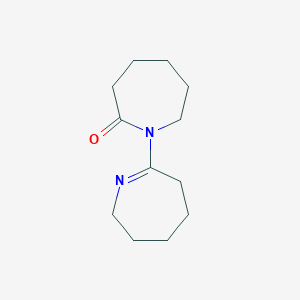



![diethyl-[2-(4-propoxybenzoyl)oxyethyl]azanium;chloride](/img/structure/B3061000.png)


